2,8-Dichloroquinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

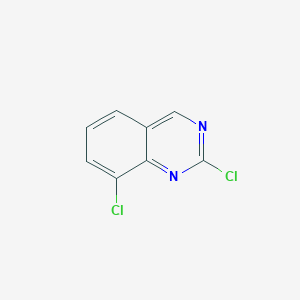

It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at the 2 and 8 positions of the quinazoline ring. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloroquinazoline typically involves the reaction of 2-amino-3-chlorophenyl carbaldehyde with urea in a stainless steel sealed tube. The reaction is carried out at a temperature of 180°C for 1.5 hours . Another method involves the chlorination of quinazoline derivatives using chlorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of non-toxic solvents and accessible raw materials is preferred to make the process environmentally friendly and cost-effective .

Análisis De Reacciones Químicas

Types of Reactions: 2,8-Dichloroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the chlorine atoms .

Aplicaciones Científicas De Investigación

2,8-Dichloroquinazoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 2,8-Dichloroquinazoline involves its interaction with specific molecular targets. For instance, it can act as a DNA intercalator, binding to DNA and interfering with its replication and transcription processes. This property makes it a potential candidate for anticancer drug development . Additionally, it can inhibit certain enzymes, thereby affecting various biochemical pathways .

Comparación Con Compuestos Similares

- 2,4-Dichloroquinazoline

- 2,6-Dichloroquinazoline

- 2,4,6-Trichloroquinazoline

Comparison: 2,8-Dichloroquinazoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-Dichloroquinazoline, which has chlorine atoms at the 2 and 4 positions, this compound exhibits different chemical and biological properties, making it suitable for distinct applications .

Actividad Biológica

2,8-Dichloroquinazoline is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy in various biological contexts.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, typically involving the chlorination of quinazoline derivatives. The synthesis often utilizes starting materials such as anthranilic acid and urea, followed by cyclization reactions that yield the dichloroquinazoline structure. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of synthesized compounds.

Biological Activities

The biological activities of this compound include:

- Anticancer Activity : Research indicates that quinazoline derivatives exhibit potent anticancer properties. For instance, compounds derived from this compound have shown selective inhibition against various cancer cell lines. A study demonstrated that certain derivatives had GI50 values significantly lower than standard chemotherapeutics, indicating their potential as anticancer agents .

- Antimicrobial Properties : Several studies have reported the antimicrobial activity of quinazoline derivatives against a range of pathogens. The efficacy of this compound in inhibiting bacterial growth has been documented, with specific derivatives showing comparable or superior activity to traditional antibiotics .

- Cholinesterase Inhibition : The compound has been investigated for its ability to inhibit butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. In vitro studies revealed that derivatives of this compound exhibited significant BuChE inhibitory activity, suggesting their potential use in treating cognitive decline associated with Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cell Cycle Arrest and Apoptosis : Some studies have shown that quinazoline derivatives can induce cell cycle arrest and apoptosis in cancer cells. This is often mediated through the modulation of key signaling pathways such as NF-κB and caspase activation .

- Oxidative Stress Modulation : Quinazolines have been found to possess antioxidant properties, which may contribute to their neuroprotective effects. By reducing oxidative stress, these compounds can help maintain neuronal health and function .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various this compound derivatives on breast cancer cell lines (MDA-MB-231). Results indicated that some derivatives had IC50 values below 10 µM, demonstrating strong anticancer potential compared to standard treatments like cisplatin .

- Neuroprotective Effects : In a model of Alzheimer's disease, derivatives were tested for their ability to inhibit BuChE. Compounds showed varying degrees of inhibition with binding free energies indicating favorable interactions with the enzyme's active site .

Data Tables

| Activity Type | Tested Compound | Cell Line/Pathogen | IC50/Effective Concentration |

|---|---|---|---|

| Anticancer | This compound | MDA-MB-231 | <10 µM |

| Antimicrobial | This compound | Staphylococcus aureus | Comparable to Gentamicin |

| Cholinesterase Inhibition | Various derivatives | BuChE | Significant inhibition observed |

Propiedades

IUPAC Name |

2,8-dichloroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCHUDPERPLJPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497142 |

Source

|

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67092-20-0 |

Source

|

| Record name | 2,8-Dichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.